molecular formula C20H19N7O2 B2355425 2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)acetamide CAS No. 1226429-29-3

2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)acetamide

Cat. No.: B2355425
CAS No.: 1226429-29-3
M. Wt: 389.419
InChI Key: QZAPDYMCYKYMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)acetamide is a useful research compound. Its molecular formula is C20H19N7O2 and its molecular weight is 389.419. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds with structural similarities, particularly those incorporating elements like pyridine derivatives, benzothiazole, and acetamide, have been synthesized and evaluated for their antimicrobial activities. For instance, novel sulphonamide derivatives have shown promising antimicrobial properties. These derivatives were synthesized through reactions involving acetamide components with different nucleophiles, highlighting the potential of such compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).

Antitumor and Antioxidant Evaluation

Other studies have focused on the synthesis and evaluation of compounds for antitumor and antioxidant activities. For example, certain N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized and evaluated, showing significant antitumor and antioxidant results. These compounds' synthesis involved reactions that could be relevant to the chemistry of 2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)acetamide, indicating potential research applications in cancer treatment and oxidative stress management (Hamama et al., 2013).

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2/c28-20(12-16-15-5-1-2-6-17(15)29-27-16)23-11-10-22-18-7-8-19(26-25-18)24-14-4-3-9-21-13-14/h1-9,13H,10-12H2,(H,22,25)(H,23,28)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAPDYMCYKYMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCCNC3=NN=C(C=C3)NC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.